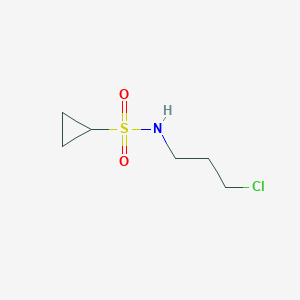

N-(3-chloropropyl)cyclopropanesulfonamide

Description

General Context of Cyclopropanesulfonamide (B116046) Derivatives in Chemical Science

Cyclopropanesulfonamide derivatives are a class of organic compounds that feature a cyclopropane (B1198618) ring attached to a sulfonamide group. This structural motif is of considerable interest in chemical science, particularly in the field of medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to mimic a transition state or bind to enzyme active sites. The incorporation of a cyclopropane ring introduces a degree of conformational rigidity and a unique three-dimensional geometry, which can significantly influence the biological activity and pharmacokinetic properties of a molecule. Researchers often explore these derivatives for their potential as enzyme inhibitors and as building blocks for more complex molecular architectures.

Academic and Research Significance of N-(3-chloropropyl)cyclopropanesulfonamide

The primary academic and research significance of this compound lies in its function as a specialized chemical intermediate. It is not typically studied for its own biological activity but rather as a crucial building block in multi-step synthetic pathways. The presence of a reactive chloropropyl group allows for further chemical modifications, making it a valuable precursor for creating more complex molecules.

A notable example of its application is in the synthesis of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride. vulcanchem.com In this process, this compound serves as a key intermediate. The synthesis involves a reaction where the sulfonamide of cyclopropane is linked to a 3-chloropropylamine (B7771022) moiety, which is then subjected to amination to replace the chloride and form the final product. vulcanchem.com This demonstrates the compound's utility in introducing the cyclopropanesulfonamide core structure onto an alkyl chain, which can then be functionalized.

While detailed research findings on this compound itself are limited in publicly accessible literature, its importance is underscored by its role in facilitating the synthesis of other compounds that are objects of scientific investigation. Its structural features—a stable cyclopropanesulfonamide core and a reactive alkyl chloride tail—make it a versatile reagent for organic chemists.

Below is a table of basic chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO₂S |

| Molecular Weight | 197.68 g/mol |

| Physical State | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

| Solubility | Not specified in literature |

Properties

IUPAC Name |

N-(3-chloropropyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTPTTYCIPQUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Chloropropyl Cyclopropanesulfonamide

Direct Synthesis Approaches for N-(3-chloropropyl)cyclopropanesulfonamide

Direct synthesis approaches aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials. These methods are often preferred for their efficiency and atom economy.

Condensation of Cyclopropanesulfonyl Chloride with 3-Chloropropylamine (B7771022) or Derivatives

The most direct and conventional method for the synthesis of this compound is the condensation reaction between cyclopropanesulfonyl chloride and 3-chloropropylamine. This reaction is a classic example of sulfonamide bond formation, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. Common bases for this transformation include tertiary amines such as triethylamine (B128534) or diisopropylethylamine. The choice of solvent is also crucial and is generally an aprotic solvent like dichloromethane (B109758), tetrahydrofuran (B95107), or toluene (B28343), which can dissolve the reactants and facilitate the reaction without participating in it. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically isolated and purified through aqueous work-up followed by crystallization or column chromatography.

Table 1: Typical Reaction Conditions for the Condensation of Cyclopropanesulfonyl Chloride with 3-Chloropropylamine

| Parameter | Condition |

| Reactants | Cyclopropanesulfonyl chloride, 3-Chloropropylamine (often as hydrochloride salt) |

| Base | Triethylamine, Diisopropylethylamine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

| Work-up | Aqueous wash, extraction, drying, and solvent evaporation |

Multi-Component Reactions for Compound Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an alternative and potentially more convergent approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, general MCRs for the synthesis of sulfonamides could theoretically be adapted.

For instance, isocyanide-based MCRs like the Ugi or Passerini reactions are powerful tools for the creation of amide bonds and could potentially be modified to incorporate a sulfonamide moiety. In a hypothetical Ugi-type reaction, a sulfonyl chloride could be used in tandem with other components to build a sulfonamide-containing product. rsc.orgrsc.org However, these methods are generally more complex to develop and optimize for a specific target like this compound compared to the direct condensation approach. The Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, is another versatile MCR, although its direct application to sulfonamide synthesis is less straightforward. wikipedia.orgorganicreactions.orgorganic-chemistry.orgnih.gov

Precursor Synthesis and Cyclopropane (B1198618) Ring Formation Strategies

The availability of the key starting material, cyclopropanesulfonyl chloride, is crucial for the synthesis of this compound. This section details the common strategies for the preparation of this important precursor.

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is a reactive intermediate that can be synthesized through several methods, primarily involving the introduction of a chlorosulfonyl group onto a cyclopropane ring.

A common and effective method for the synthesis of cyclopropanesulfonyl chloride involves the use of a cyclopropyl (B3062369) Grignard reagent, such as cyclopropylmagnesium bromide. This organometallic reagent is prepared by reacting a cyclopropyl halide (e.g., cyclopropyl bromide) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). wisc.eduyoutube.com

The synthesis proceeds in a two-step sequence. First, the cyclopropylmagnesium bromide is reacted with sulfur dioxide (SO₂). The Grignard reagent adds to the sulfur dioxide to form a magnesium sulfinate salt. In the second step, this intermediate is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to afford the desired cyclopropanesulfonyl chloride. chemicalbook.com This method offers a reliable route to the precursor from readily available starting materials.

Table 2: Key Steps in the Grignard Reagent-Mediated Synthesis of Cyclopropanesulfonyl Chloride

| Step | Reactants | Intermediate/Product |

| 1. Grignard Formation | Cyclopropyl bromide, Magnesium | Cyclopropylmagnesium bromide |

| 2. Sulfinylation | Cyclopropylmagnesium bromide, Sulfur dioxide | Magnesium cyclopropanesulfinate |

| 3. Chlorination | Magnesium cyclopropanesulfinate, N-chlorosuccinimide | Cyclopropanesulfonyl chloride |

Direct chlorosulfonation of cyclopropane is another potential route to cyclopropanesulfonyl chloride. This typically involves reacting the cycloalkane with a strong chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) is a powerful reagent for this purpose and is widely used for the chlorosulfonation of various organic compounds. acs.org

However, the high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under strongly acidic conditions. Therefore, the direct chlorosulfonation of cyclopropane with chlorosulfonic acid would need to be carefully controlled to favor the desired substitution reaction over ring cleavage. The reaction mechanism likely involves an electrophilic attack on a C-H bond of the cyclopropane ring. Due to the challenges in controlling the reactivity, this method may be less common in practice compared to the Grignard-based approach.

Introduction of the 3-Chloropropyl Moiety

The formation of the sulfonamide bond is a critical step in the synthesis of this compound. This is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in For the target molecule, this transformation can be envisioned in two primary ways: the reaction of cyclopropanesulfonyl chloride with 3-chloropropylamine or the reaction of 3-chloropropanesulfonyl chloride with an amine, followed by a separate cyclization step to form the ring.

A common and direct method involves the nucleophilic substitution reaction between cyclopropanesulfonyl chloride and 3-chloropropylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. This approach builds the final molecule by connecting the two key fragments, the cyclopropylsulfonyl group and the 3-chloropropylamino group, in a single step.

Alternatively, a multi-step process can be employed where the 3-chloropropyl moiety is part of the sulfonyl chloride precursor. For instance, 3-chloropropanesulfonyl chloride can be reacted with a suitable amine, such as tert-butylamine (B42293). google.comgoogle.com This forms an intermediate, N-tert-butyl-(3-chloro)propyl sulfonamide. A subsequent intramolecular cyclization, often induced by a strong base like n-butyl lithium, closes the three-membered ring. google.comgoogle.com The protecting group (e.g., tert-butyl) is then cleaved to yield the final sulfonamide.

| Approach | Reactant 1 | Reactant 2 | Key Transformation | Reference Context |

|---|---|---|---|---|

| Convergent Synthesis | Cyclopropanesulfonyl chloride | 3-chloropropylamine | Direct S-N bond formation | General sulfonamide synthesis ijarsct.co.in |

| Linear Synthesis | 3-chloropropanesulfonyl chloride | tert-Butylamine | S-N bond formation followed by intramolecular cyclization | Patent literature for related structures google.comgoogle.com |

Cyclopropanation Reactions for Cyclopropane Ring Construction

The construction of the cyclopropane ring is a cornerstone of synthesizing cyclopropane-containing molecules. Various methods exist, ranging from classical intramolecular cyclizations to modern catalytic processes. These reactions typically start from acyclic precursors, such as appropriately substituted alkenes or propane (B168953) derivatives.

Cycloalkylation (Double Alkylation of CH-acids)

Intramolecular cyclization is a fundamental strategy for forming cyclic compounds, including cyclopropanes. wikipedia.org This method involves the formation of a carbanion which then displaces a leaving group within the same molecule in a 3-exo-trig cyclization. wikipedia.org To form a cyclopropane ring for a sulfonamide precursor, one could start with a propane backbone substituted with an activating group (to make a C-H bond acidic) and leaving groups on the 1 and 3 positions.

For example, a molecule containing a sulfonamide group attached to a carbon atom that is alpha to an electron-withdrawing group would be a suitable substrate. Treatment with a strong base would generate a carbanion, which could then undergo intramolecular nucleophilic substitution to form the cyclopropane ring. This approach is analogous to the first synthesis of cyclopropane itself, which involved an intramolecular Wurtz coupling of 1,3-dibromopropane. wikipedia.org

Catalytic Cyclopropanation of Alkenes with Diazo Compounds

A powerful method for synthesizing cyclopropanes is the metal-catalyzed reaction of an alkene with a diazo compound. wikipedia.org Transition metal catalysts, particularly those based on rhodium and copper, are effective in decomposing diazo compounds to generate metal carbenes, which then transfer to the alkene to form the cyclopropane ring. rsc.orgresearchgate.net

The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com For the synthesis of a cyclopropanesulfonamide (B116046) precursor, a suitable starting material would be an alkene bearing a sulfonamide group or a functional group that can be readily converted to it, such as a vinylsulfonamide. The diazo compound, often ethyl diazoacetate or diazomethane (B1218177), provides the third carbon for the ring. rsc.orgmasterorganicchemistry.com The process can be performed as a one-pot reaction where the diazo compound is generated in situ from precursors like tosylhydrazones, enhancing the safety and practicality of the method. nih.govfigshare.com

| Catalyst Type | Common Examples | Diazo Compound | Substrate Type | Key Feature |

|---|---|---|---|---|

| Rhodium-based | Rh₂(OAc)₄ | Ethyl diazoacetate, Phenyldiazomethane | Electron-deficient alkenes (enones) | High efficiency and selectivity rsc.org |

| Copper-based | Cu(acac)₂, Copper dust | Ethyl diazoacetate | Various alkenes | Classic catalyst for diazo decomposition ethz.ch |

| Iron-based | Iron porphyrin complex | Diazomethane (generated in situ) | Styrenes, dienes | Allows for in situ generation of diazomethane researchgate.net |

Specialized Cyclopropanation Reactions

Beyond general methods, several named reactions are renowned for their utility in cyclopropane synthesis, offering unique advantages in terms of scope and stereoselectivity.

The Simmons–Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes. wikipedia.org The key reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com This reaction is a cheletropic process where the carbene is delivered to the double bond in a concerted, stereospecific manner, preserving the alkene's original stereochemistry. wikipedia.org

A significant advantage of the Simmons-Smith reaction is its tolerance for various functional groups. tcichemicals.com The presence of nearby hydroxyl groups can direct the cyclopropanation to occur on the same face of the molecule, a feature that allows for high diastereoselectivity. wikipedia.org A popular and often more reactive variant, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgtcichemicals.com Other variants have been developed to enhance reactivity for unfunctionalized alkenes. organic-chemistry.org

| Reaction Name | Reagents | Active Species | Key Characteristics |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) | Iodomethylzinc iodide (ICH₂ZnI) | Stereospecific; directed by proximal -OH groups wikipedia.org |

| Furukawa Modification | CH₂I₂ + Et₂Zn | (Iodomethyl)ethylzinc | Increased reactivity and reproducibility wikipedia.org |

| Shi Modification | CH₂I₂ + RXZn | RXZnCH₂I | Tunable reactivity based on ligand 'X' organic-chemistry.org |

The Corey–Chaykovsky reaction provides a route to cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.orgnrochemistry.com The reaction employs a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's reagent) or dimethylsulfonium methylide. organic-chemistry.orgadichemistry.com These ylides are generated in situ by deprotonating the corresponding sulfonium (B1226848) salts with a strong base. organic-chemistry.org

In the context of cyclopropanation, the sulfur ylide acts as a nucleophile and adds to the β-carbon of the conjugated system in a Michael-type 1,4-addition. organic-chemistry.orgadichemistry.com The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing the sulfide (B99878) or sulfoxide (B87167) group to close the three-membered ring. organic-chemistry.org To apply this reaction to the synthesis of the target molecule's backbone, a suitable Michael acceptor containing the sulfonamide moiety, such as a vinylsulfonamide, would be required as the starting material. wikipedia.org

| Sulfur Ylide | Precursor Salt | Typical Base | Substrate | Product |

|---|---|---|---|---|

| Dimethyloxosulfonium methylide | Trimethylsulfoxonium iodide | NaH | α,β-Unsaturated Ketones/Esters | Cyclopropane organic-chemistry.org |

| Dimethylsulfonium methylide | Trimethylsulfonium iodide | NaH, t-BuOK | Aldehydes, Ketones | Epoxide wikipedia.orgnrochemistry.com |

Kulinkovich Reaction

The Kulinkovich reaction is a method for the synthesis of cyclopropanol (B106826) derivatives through the reaction of a carboxylic ester with a Grignard reagent that has a hydrogen atom in the beta-position, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate. nrochemistry.com This intermediate is generated from the reaction of two equivalents of the Grignard reagent with the titanium(IV) alkoxide, which forms an unstable dialkyltitanium compound that subsequently eliminates an alkane to yield the titanacyclopropane. organic-chemistry.org This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis. organic-chemistry.orgnrochemistry.com

For the synthesis of a precursor to this compound, a suitable ester would be reacted to form a cyclopropanol. This cyclopropanol would then require subsequent chemical transformations, such as oxidation and conversion to a sulfonyl chloride, to generate the cyclopropanesulfonyl chloride intermediate needed for the final sulfonamide formation. The Kulinkovich reaction offers a flexible route to substituted cyclopropanols, which are versatile intermediates in organic synthesis. rsc.org

Table 1: Typical Conditions for the Kulinkovich Reaction

| Component | Example | Role/Function | Reference |

|---|---|---|---|

| Catalyst | Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | Forms the active titanacyclopropane intermediate | wikipedia.org, organic-chemistry.org |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | Source of the alkyl groups for the titanacyclopropane | organic-chemistry.org, nrochemistry.com |

| Substrate | Carboxylic Acid Ester | Carbonyl source for cyclopropanol formation | wikipedia.org |

| Solvent | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Reaction medium | wikipedia.org |

| Workup | Aqueous/acidic quench | Hydrolyzes the intermediate to yield the final cyclopropanol | nrochemistry.com |

Horner–Wadsworth–Emmons Reaction

The Horner–Wadsworth–Emmons (HWE) reaction typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, predominantly with an (E)-stereochemistry. wikipedia.orgyoutube.com However, a variation of this reaction, often referred to as a homologous HWE reaction, can be employed to synthesize cyclopropane derivatives. rsc.orgresearchgate.net This approach can utilize substrates like epoxides or lactones reacting with phosphonate-stabilized carbanions, such as a phosphonoacetate anion, to form trans-cyclopropane rings. ukessays.com

In one version of this cyclopropanation, α-phosphono-γ-lactones are treated with sodium ethoxide to yield ethyl cyclopropanecarboxylates. rsc.org This method provides a stereoselective route to constructing cyclopropanes that contain electron-withdrawing groups. rsc.org The resulting cyclopropanecarboxylate (B1236923) could then serve as a key intermediate, requiring further functional group manipulations to be converted into the cyclopropane core of this compound.

Table 2: Key Features of the Horner–Wadsworth–Emmons Cyclopropanation | Feature | Description | Reference | | :--- | :--- | :--- | | Reagents | Phosphonate-stabilized carbanions | Act as the nucleophile | ukessays.com | | Substrates | Epoxides, Lactones, α-Phosphono-γ-lactones | Electrophilic partners for the cyclopropanation | rsc.org, ukessays.com | | Product | Substituted cyclopropanes (e.g., cyclopropanecarboxylates) | Often formed with high stereoselectivity (trans-isomer favored) | rsc.org, ukessays.com | | Advantages | Good stereocontrol, use of readily available starting materials | Provides an alternative to other cyclopropanation methods | rsc.org |

Cycloaddition Reactions

Cycloaddition reactions are a powerful class of reactions for forming cyclic compounds. Specifically, [2+1] cycloaddition reactions are a direct method for synthesizing cyclopropane rings. nih.gov This strategy involves the reaction of a two-atom component (an alkene) with a one-atom component (a carbene or carbene equivalent). researchgate.net

One common approach is the reaction of an alkene with a sulfoxonium ylide, such as dimethyloxosulfonium methylide (Corey-Chaykovsky reagent), which typically proceeds via a 1,4-addition followed by ring closure to yield the cyclopropane. organic-chemistry.org Gold-catalyzed [2+1] cycloaddition of allenamides with sulfoxonium ylides has also been reported as an efficient method for producing cyclopropane derivatives. nih.gov For the synthesis of this compound, a suitable alkene precursor could be subjected to a [2+1] cycloaddition to install the cyclopropane ring, followed by the elaboration of the side chains. The choice of carbene source and catalyst can influence the stereoselectivity of the reaction.

Electrochemical Cyclopropanation

Electrochemical cyclopropanation represents a modern and sustainable approach to synthesizing cyclopropane rings. uva.nl This method avoids the need for stoichiometric chemical oxidants or reductants by using electricity to drive the reaction. researchgate.netrsc.org Recent developments have described efficient electrochemical methods for the cyclopropanation of unactivated alkenes using active methylene (B1212753) compounds. researchgate.netchemistryviews.org

These reactions are often performed in an undivided cell and can utilize inexpensive electrode materials like graphite (B72142) and platinum. chemistryviews.org Some protocols employ a nickel catalyst and can operate in continuous-flow systems, allowing for scalability. uva.nl The reaction conditions are typically mild, can tolerate air and moisture, and exhibit broad substrate scope and high functional group tolerance. uva.nlresearchgate.net A proposed mechanism involves the generation of a carbon-centered radical from the methylene compound, mediated by a species like ferrocene, which then engages in the cyclopropanation. chemistryviews.org This method could be applied to form the cyclopropane ring of a suitable precursor for this compound.

Table 3: Features of Electrochemical Cyclopropanation Methods

| Feature | Description | Reference |

|---|---|---|

| Methodology | Use of electrical current to drive the cyclopropanation of alkenes. | uva.nl, researchgate.net |

| Reagents | Active methylene compounds, dichloromethane, or 1,3-dialkyl bromides. | uva.nl, researchgate.net, acs.org |

| Catalysts/Mediators | Nickel complexes or Ferrocene (Cp₂Fe). | uva.nl, chemistryviews.org |

| Conditions | Often ambient temperature and pressure; can be run in continuous flow. | uva.nl |

| Advantages | High functional group tolerance, sustainable, scalable, and uses stable starting materials. | uva.nl, researchgate.net |

General Sulfonamide Bond Formation Methodologies

Amine-Sulfonyl Chloride Coupling

The most traditional and widely used method for the synthesis of sulfonamides is the coupling reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.comnih.govrsc.org This reaction is a cornerstone of medicinal chemistry due to its reliability and the prevalence of the sulfonamide moiety in pharmaceuticals. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is generated. cbijournal.com

For the specific synthesis of this compound, this method would involve the reaction of cyclopropanesulfonyl chloride with 3-chloropropylamine. A patent describing the synthesis of a related compound, N-tert-butyl-(3-chloro)propyl sulfonamide, utilizes the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine in the presence of triethylamine as a base in a toluene solvent. google.com This highlights the direct applicability of this methodology. A variety of bases and solvents can be employed, and the choice often depends on the specific substrates and desired reaction conditions.

Table 4: Common Reagents for Amine-Sulfonyl Chloride Coupling

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Base | Pyridine (B92270), Triethylamine (Et₃N), Sodium hydroxide (B78521) (NaOH) | HCl scavenger | google.com, cbijournal.com |

| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction medium | google.com |

| Catalyst-Free | Microwave irradiation under solvent-free conditions | Green chemistry approach | rsc.org |

Metal-Catalyzed Sulfonamidation

In recent years, transition-metal-catalyzed methods have emerged as powerful alternatives for the formation of sulfonamide bonds. researchgate.net These reactions can offer milder conditions, improved functional group tolerance, and novel reaction pathways compared to classical methods. nih.gov Various metals, including palladium, nickel, and copper, have been successfully employed to catalyze sulfonamidation reactions. nih.govprinceton.edusemanticscholar.org

One strategy involves the palladium-catalyzed coupling of arylboronic acids with sulfuryl chloride to generate arylsulfonyl chlorides in situ, which can then be reacted with an amine in a one-pot process to yield the desired sulfonamide. nih.gov Another approach is the photosensitized nickel-catalyzed cross-coupling of sulfonamides with aryl halides, which proceeds via an energy-transfer mechanism. princeton.edu These advanced methods provide convergent synthetic routes, allowing for the rapid diversification of both the amine and sulfonyl components of the target sulfonamide. nih.gov While often applied to aryl sulfonamides, the principles can be extended to alkyl and cycloalkyl systems, offering a modern synthetic route to compounds like this compound.

Table 5: Examples of Metal-Catalyzed Sulfonamidation Systems

| Metal Catalyst | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Arylboronic acids + SO₂Cl₂ + Amine | One-pot synthesis from boronic acids. | nih.gov |

| Nickel (Ni) | Aryl halides + Sulfonamides | Photosensitized reaction, proceeds under mild conditions. | princeton.edu |

| Copper (Cu) | Aryl halides/boronic acids + Sulfonamides | Often uses ligand-free conditions. | semanticscholar.org |

| Iridium (Ir) | Alkynes + Sulfonamides | Reductive sulfonamidation using a hydrogen donor. | researchgate.net |

Microwave-Assisted Sulfonamide Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. organic-chemistry.orgresearchgate.net This approach is particularly applicable to the synthesis of sulfonamides. The fundamental reaction for producing this compound involves the coupling of cyclopropanesulfonyl chloride with 3-chloropropylamine.

Under microwave irradiation, this reaction can be completed in significantly shorter timeframes. Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can overcome activation energy barriers more efficiently than conventional oil baths or heating mantles. organic-chemistry.org A general procedure involves dissolving the amine and the sulfonyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct, and exposing the mixture to microwave irradiation in a sealed vessel. acs.org

Key advantages of this method include:

Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes. organic-chemistry.org

Improved Yields: The rapid heating can minimize the formation of degradation byproducts, leading to higher isolated yields of the desired sulfonamide.

Enhanced Purity: Cleaner reaction profiles often simplify the purification process. acs.org

One notable microwave-assisted method for general sulfonamide synthesis avoids the need to isolate sulfonyl chlorides, generating them in situ from sulfonic acids using 2,4,6-trichloro- organic-chemistry.orgscribd.comrsc.org-triazine (TCT) as an activating agent. organic-chemistry.orgscribd.com This two-step, one-pot process first activates the sulfonic acid under microwave irradiation, followed by the addition of the amine and further irradiation to yield the final sulfonamide. organic-chemistry.orgscribd.com This approach enhances safety and operational simplicity.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | organic-chemistry.orgresearchgate.net |

| Typical Yield | Variable, often moderate | Generally high to excellent | acs.orgscribd.com |

| Energy Efficiency | Lower (heats vessel and surroundings) | Higher (heats reactants directly) | organic-chemistry.org |

| Byproduct Formation | Higher potential for thermal decomposition | Often minimized due to short reaction times | acs.org |

Chemo- and Regioselectivity in Synthesis of this compound

The synthesis of this compound from cyclopropanesulfonyl chloride and 3-chloropropylamine presents specific challenges related to selectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this case, the amine (–NH₂) group of 3-chloropropylamine is significantly more nucleophilic than the chloro (–Cl) group. Therefore, the reaction with the electrophilic sulfonyl chloride (–SO₂Cl) is expected to occur selectively at the amine nitrogen, forming the desired S-N bond. Side reactions involving the chloro group under these conditions are generally not favored.

Regioselectivity , the preference for bond-making or breaking in one direction over all other possible directions, is also a key consideration. The primary concern is the potential for over-alkylation. After the formation of the primary sulfonamide, the nitrogen atom still possesses an acidic proton. In the presence of a strong base, this proton can be removed, generating a sulfonamidate anion. This anion could, in theory, react with another molecule of 3-chloropropylamine or even intramolecularly, though the latter is less likely. However, the nucleophilicity of the sulfonamide nitrogen is significantly reduced compared to the starting amine, making the initial reaction highly regioselective. thieme-connect.com Careful control of stoichiometry—using a slight excess of the amine or ensuring no more than one equivalent of the sulfonyl chloride is present—is crucial to prevent the formation of bis-alkylated byproducts.

Optimization of Synthetic Routes for Efficiency and Yield

Optimizing the synthesis of this compound involves the systematic variation of several reaction parameters to maximize product yield and purity while minimizing costs and reaction time.

Key parameters for optimization include:

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used for this type of reaction. google.comgoogle.com

Base: An acid scavenger is required to neutralize the HCl generated during the reaction. Organic bases like triethylamine or pyridine are common choices. The strength and stoichiometry of the base can affect reaction rate and prevent potential side reactions.

Temperature: While microwave synthesis utilizes high temperatures for short periods, conventional methods may require cooling (e.g., 0 °C) during the addition of the highly reactive sulfonyl chloride to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. google.com

Reactant Stoichiometry: As mentioned, precise control over the molar ratios of cyclopropanesulfonyl chloride and 3-chloropropylamine is critical to avoid side products.

Purification Method: Optimization extends to the workup and purification process. An aqueous workup is typically employed to remove the base hydrochloride salt and any unreacted starting materials. acs.org Subsequent purification may involve recrystallization or column chromatography to obtain the product in high purity.

Patents describing the synthesis of structurally related compounds, such as cyclopropane sulfonic acid tert-butylamide, highlight the importance of anhydrous conditions during certain steps, particularly when using organometallic reagents for ring closure in multi-step syntheses. google.comgoogle.com While not directly applicable to the single-step sulfonamide formation, this underscores the need for careful control of reaction conditions throughout any synthetic sequence.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. tandfonline.com This involves considering atom economy, using less hazardous chemicals, employing safer solvents, and improving energy efficiency. rsc.org

Strategies for a "greener" synthesis include:

Solvent Selection: Replacing hazardous chlorinated solvents like DCM with more environmentally benign alternatives such as 2-methyl-THF or cyclopentyl methyl ether. Some modern sulfonamide syntheses have even been successfully performed in water, which dramatically improves the environmental profile of the process. rsc.org

Catalysis: While the direct reaction of a sulfonyl chloride with an amine does not typically require a catalyst, alternative routes starting from sulfonic acids or thiols could employ catalytic systems. For example, nano-catalysts have been developed for the direct coupling of sulfonamides and alcohols, generating only water as a byproduct. acs.org

Atom Economy: The classical synthesis from sulfonyl chloride and an amine has good atom economy, with the main byproduct being HCl, which is neutralized by a base. Alternative routes, such as those starting from thiols and amines using an oxidizing agent, may have lower atom economy due to the additional reagents required. rsc.org

Energy Efficiency: As discussed, microwave-assisted synthesis is more energy-efficient than conventional heating. organic-chemistry.org

Mechanochemistry: Solvent-free mechanochemical approaches, where reactants are ground together, represent a significant advancement in green synthesis. rsc.org A mechanochemical process for sulfonamide synthesis from disulfides has been demonstrated, offering a telescopic, environmentally friendly, and cost-effective route. rsc.org Applying such a method would drastically reduce solvent waste.

Electrosynthesis: Electrochemical methods are also emerging as a green alternative for creating sulfonamides, avoiding harsh reagents and conditions. chemistryworld.com

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Reference |

|---|---|---|---|

| Safer Solvents | Dichloromethane, Toluene | Water, 2-MeTHF, Solvent-free (Mechanochemistry) | rsc.orgrsc.org |

| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation, Ambient temperature reactions | organic-chemistry.orgresearchgate.net |

| Waste Prevention | Use of stoichiometric base | Catalytic methods, Synthesis in water to simplify workup | rsc.orgacs.org |

| Use of Renewable Feedstocks | Petroleum-based starting materials | (Currently limited in this specific field) | N/A |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(3-chloropropyl)cyclopropanesulfonamide, ¹H and ¹³C NMR would be fundamental, with advanced techniques potentially offering further insights.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals, or resonances, would be expected for each unique proton environment. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide detailed information about the connectivity of the atoms.

Based on the structure, one would anticipate signals corresponding to:

The protons on the cyclopropane (B1198618) ring. Due to the rigid ring structure, these protons would likely appear as complex multiplets in the upfield region of the spectrum.

The methylene (B1212753) (-CH₂-) protons of the chloropropyl chain. The protons on the carbon adjacent to the nitrogen (N-CH₂) would be expected at a different chemical shift than the protons on the carbon adjacent to the chlorine (Cl-CH₂) and the central methylene group (-CH₂-CH₂-CH₂-).

The proton attached to the sulfonamide nitrogen (-SO₂NH-), which would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

Hypothetical ¹H NMR Data Table

| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

| Cyclopropyl-H | 0.5 - 1.5 | Multiplet |

| -CH₂- (central) | 1.8 - 2.2 | Multiplet |

| N-CH₂- | 3.0 - 3.4 | Triplet or Multiplet |

| Cl-CH₂- | 3.5 - 3.8 | Triplet |

| NH | 4.5 - 5.5 | Broad Singlet |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected signals would include:

The carbon atoms of the cyclopropane ring, which typically appear at unusually high field (low ppm values).

The three distinct carbon atoms of the 3-chloropropyl chain. The carbon bonded to the electronegative chlorine atom would be the most downfield, followed by the carbon attached to the nitrogen, and then the central carbon.

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Expected Chemical Shift (ppm) Range |

| Cyclopropyl-CH₂ | 5 - 15 |

| Cyclopropyl-CH | 15 - 25 |

| -CH₂- (central) | 30 - 35 |

| N-CH₂- | 40 - 45 |

| Cl-CH₂- | 45 - 50 |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Key expected vibrational modes include:

N-H stretching of the sulfonamide group.

Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.

C-H stretching and bending vibrations for the cyclopropyl (B3062369) and alkyl groups.

C-N stretching.

C-Cl stretching.

Hypothetical FTIR Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) Range |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| S=O Asymmetric Stretch | 1300 - 1350 |

| S=O Symmetric Stretch | 1140 - 1180 |

| C-Cl Stretch | 600 - 800 |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy could be useful for observing the symmetric vibrations of the S=O bonds and the vibrations of the carbon skeleton, including the cyclopropane ring breathing mode.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

No experimental mass spectrometry data, including molecular ion peaks or fragmentation patterns, are available for this compound in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SXRD) Analysis

There are no published reports containing single-crystal X-ray diffraction data for this compound. Therefore, crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates have not been determined or are not publicly accessible.

Powder X-ray Diffraction (PXRD) Analysis

No powder X-ray diffraction patterns for this compound have been found in the public domain. As a result, characteristic diffraction peaks (2θ values) and information about its crystalline phases are unavailable.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like N-(3-chloropropyl)cyclopropanesulfonamide, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. This process yields key information on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions.

Electronegativity (χ): Measures the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

A data table for these properties would look as follows, though the values are hypothetical due to the absence of published data.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | Value not available |

| LUMO Energy (ELUMO) | - | Value not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value not available |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value not available |

| Chemical Softness (S) | 1/η | Value not available |

| Electrophilicity Index (ω) | χ²/(2η) | Value not available |

No published data is available for this compound.

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. This analysis provides insight into intramolecular bonding, charge transfer, and hyperconjugative interactions. For this compound, NBO analysis would quantify the stability arising from interactions such as the donation of electron density from a lone pair orbital (e.g., on the oxygen or nitrogen atoms) to an adjacent anti-bonding orbital (e.g., σ*). The stabilization energy (E(2)) associated with these interactions indicates their significance.

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. An ELF analysis for this compound would generate a 3D map where values close to 1.0 indicate highly localized electron pairs (covalent bonds, lone pairs), while lower values signify regions of delocalized electrons. This provides a clear, visual representation of the molecule's electronic structure based on electron pairing.

Electrostatic Potential (ESP) mapping illustrates the charge distribution on the molecule's surface. The map uses a color scale to show different potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. An ESP map of this compound would highlight the electronegative oxygen and chlorine atoms as regions of negative potential and the hydrogen atoms, particularly the one attached to the nitrogen, as regions of positive potential. This map is invaluable for predicting intermolecular interactions and reactive sites.

Average Local Ionization Energy (ALIE) Calculations

Average Local Ionization Energy (ALIE) is a computational chemistry concept used to identify the regions of a molecule from which an electron is most easily removed. nih.govresearchgate.net It provides a detailed map of the electron-donating and electron-accepting capabilities of a molecule across its surface.

ALIE is calculated for every point in the space around a molecule and is defined as the average energy needed to remove an electron from that specific location. researchgate.netdiva-portal.org Regions with low ALIE values indicate areas where electrons are least tightly bound, making them susceptible to electrophilic attack. Conversely, areas with high ALIE values represent regions where electrons are strongly held.

For a molecule like this compound, ALIE calculations could predict the most probable sites for metabolism by oxidative enzymes or identify regions crucial for electrophilic interactions with a biological target. However, no specific ALIE studies for this compound have been published.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools used to study the behavior of molecules at an atomic level. These methods are essential for understanding the structural and dynamic properties of chemical compounds.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule such as this compound, which possesses several rotatable bonds, a multitude of conformations are possible.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy of different conformers. The results are often visualized as an energy landscape, which maps the conformational space and identifies the low-energy, stable conformations. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity. Studies on other sulfonamides have highlighted the importance of conformational effects on their biological function. researchgate.net While these methods are applicable, specific conformational analysis and energy landscape studies for this compound are not available in the current literature.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

The biological effect of a drug molecule is often initiated by its binding to a specific protein target. The nature and strength of the intermolecular interactions between the ligand and the protein determine the binding affinity. Key interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

The sulfonamide group, present in this compound, is a well-known hydrogen bond donor and acceptor. Computational studies on other sulfonamides often focus on identifying the hydrogen bonding patterns with their biological targets. mdpi.com Molecular docking and molecular dynamics simulations are common techniques used to explore these interactions in detail. nih.gov Such studies for this compound would be valuable in identifying potential biological targets and understanding its mechanism of action, but this information has not been reported.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com Computational SAR methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical models to predict the activity of new compounds based on their physicochemical properties. researchgate.net

For a series of related compounds, computational SAR can identify the key structural features that are either beneficial or detrimental to the desired biological effect. For instance, in a series of sulfonamide derivatives, QSAR models could predict how modifications to the cyclopropyl (B3062369) or the chloropropyl moieties of this compound would affect its activity. While SAR studies have been conducted on various sulfonamides, including some with cyclopropyl groups, nih.govresearchgate.net there are no published computational SAR studies specifically involving this compound.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. Methods based on quantum mechanics, such as Density Functional Theory (DFT), can be used to calculate the energy of reactants, products, and transition states.

For this compound, these methods could be used to predict its stability, its susceptibility to nucleophilic or electrophilic attack, and the most likely pathways for its degradation or metabolism. For example, the presence of a chlorine atom suggests potential reactivity towards nucleophiles. Theoretical calculations could determine the activation energy for such reactions, providing insights into the compound's chemical behavior. However, specific computational studies on the reactivity and reaction mechanisms of this compound are not documented in the scientific literature.

Reactivity and Reaction Mechanisms of N 3 Chloropropyl Cyclopropanesulfonamide

Nucleophilic Substitution Reactions Involving the Chloropropyl Moiety

The primary reaction pathway for the chloropropyl group in N-(3-chloropropyl)cyclopropanesulfonamide is nucleophilic substitution. The carbon atom attached to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction, typically proceeding via an SN2 mechanism, would result in the displacement of the chloride ion and the formation of a new bond between the carbon and the nucleophile.

Common nucleophiles that could react with this compound include:

Amines (primary, secondary, and tertiary)

Hydroxide (B78521) and alkoxide ions

Thiolates

Cyanide

Azide

The general scheme for such a reaction is depicted below:

R-Nu + Cl-CH₂CH₂CH₂-NHSO₂-cyclo-C₃H₅ → R-Nu-CH₂CH₂CH₂-NHSO₂-cyclo-C₃H₅ + Cl⁻

The rate and efficiency of these substitution reactions would be influenced by several factors, including the strength and concentration of the nucleophile, the solvent, and the reaction temperature. In the context of related sulfonamides, it has been shown that the nitrogen atom of arylsulfonamides can undergo nucleophilic substitution with phosphide (B1233454) anions, indicating the diverse reactivity of the sulfonamide functional group itself. researchgate.netsigmaaldrich.com

Table 1: Potential Nucleophilic Substitution Reactions and Products

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Amine | R₂NH | N-(3-(dialkylamino)propyl)cyclopropanesulfonamide |

| Hydroxide | NaOH | N-(3-hydroxypropyl)cyclopropanesulfonamide |

| Alkoxide | NaOR | N-(3-alkoxypropyl)cyclopropanesulfonamide |

| Thiolate | NaSR | N-(3-(alkylthio)propyl)cyclopropanesulfonamide |

| Cyanide | NaCN | N-(3-cyanopropyl)cyclopropanesulfonamide |

| Azide | NaN₃ | N-(3-azidopropyl)cyclopropanesulfonamide |

Intramolecular Cyclization Reactions and Ring Transformations

A significant and highly probable reaction pathway for this compound is intramolecular cyclization. In the presence of a base, the sulfonamide proton can be abstracted to form a sulfonamidate anion. This anion can then act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom, leading to the formation of a cyclic sulfonamide, specifically a 1,2-thiazetidine (B14761688) 1,1-dioxide derivative.

This type of reaction is well-documented for N-haloalkylsulfonamides. researchgate.net The formation of cyclic sulfonamides through intramolecular processes is a common strategy in organic synthesis. For instance, the synthesis of cyclopropanesulfonamide (B116046) itself can involve the ring closure of N-tert-butyl-(3-chloro)propyl sulfonamide using a strong base like n-butyl lithium. google.comgoogle.com This highlights the propensity of the 3-chloropropylsulfonamide scaffold to undergo intramolecular cyclization.

The general mechanism is as follows:

Deprotonation of the sulfonamide nitrogen by a base.

Intramolecular SN2 attack by the resulting anion on the carbon-chlorine bond.

Formation of the cyclic product and elimination of the chloride ion.

The regioselectivity of such cyclizations in related systems, such as unsaturated sulfonamides, has been shown to be influenced by factors like the presence of vinylic halogens, which can direct the reaction towards either 5-exo or 6-endo cyclization pathways. dp.tech

Role in Asymmetric Synthesis Methodologies

While there is no direct evidence of this compound being used in asymmetric synthesis, the cyclopropane (B1198618) and sulfonamide moieties are prevalent in chiral ligands and auxiliaries. The cyclopropane ring, with its unique stereoelectronic properties, is a key component in many chiral molecules. rsc.orgrsc.org Asymmetric synthesis of chiral cyclopropanes is an active area of research, with methods utilizing chiral catalysts to control stereochemistry. nih.govorganic-chemistry.orgnih.gov

The sulfonamide group can also play a role in directing stereoselective transformations. For example, chiral sulfinamide phosphine (B1218219) ligands have been used in highly enantioselective gold-catalyzed intramolecular cyclizations of N-allenamides. nih.gov It is conceivable that derivatives of this compound, particularly if the cyclopropane ring is appropriately substituted to introduce chirality, could serve as precursors to novel chiral ligands or catalysts.

Carbon-Hydrogen Bond Activation Strategies Utilizing the Compound

The field of C-H bond activation has seen significant advancements, and sulfonamides have been employed as directing groups to facilitate such transformations. The sulfonamide oxygen can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds, enabling their functionalization. Rhodium(III)-catalyzed C-H activation has been used for the cyclopropanation of N-enoxyphthalimides with alkenes. nih.gov

In the context of this compound, the sulfonamide group could potentially direct the activation of C-H bonds on the cyclopropane ring or the propyl chain. For instance, Rh-catalyzed C-H activation and annulation of sulfoxonium ylides with vinyl cyclopropanes have been demonstrated to produce functionalized cyclopropane-fused tetralones. nih.govresearchgate.net While this specific compound has not been reported in such reactions, the presence of the cyclopropanesulfonamide moiety suggests a potential for its application in directed C-H functionalization strategies.

Applications in Tandem Reactions

The bifunctional nature of this compound, with its nucleophilic sulfonamide and electrophilic chloropropyl group, makes it a potential candidate for tandem reactions. A tandem reaction is a sequence of two or more bond-forming reactions that occur in a single pot without the isolation of intermediates.

For example, a tandem reaction could be initiated by a nucleophilic attack on the chloropropyl moiety, followed by an intramolecular reaction involving the sulfonamide group. The synthesis of various heterocyclic compounds often relies on tandem reaction strategies. For instance, the reaction of sulfonamide anions with alkynyliodonium triflates can lead to a tandem nucleophile addition/carbene insertion sequence to synthesize dihydropyrroles, pyrroles, and indoles. acs.org

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding reaction mechanisms and optimizing reaction conditions. For the reactions of this compound, various intermediates can be postulated.

In nucleophilic substitution reactions, the reaction would likely proceed through a pentacoordinate transition state typical of an SN2 mechanism. For the intramolecular cyclization, the key intermediate is the sulfonamidate anion. Computational studies could be employed to model the transition state of the ring-closing step to predict the feasibility and stereochemical outcome of the reaction.

In more complex transformations, such as those involving C-H activation or tandem reactions, the intermediates would likely involve organometallic species. For example, in nickel-catalyzed cross-electrophile coupling reactions of benzylic sulfonamides, mechanistic experiments and DFT calculations have pointed to the involvement of Ni(II) species. acs.org The investigation of sulfonyl radical intermediates, generated under photocatalytic conditions, has also opened up new avenues for the functionalization of sulfonamides. nih.gov

Applications in Advanced Chemical Research

Catalysis Research and Development

The sulfonamide group is a well-established functional group in the design of ligands for various catalytic processes. Its electron-withdrawing nature and ability to coordinate with metal centers make it a target for catalyst development.

Design of Ligands for Transition Metal Catalysis

The nitrogen atom of the sulfonamide in N-(3-chloropropyl)cyclopropanesulfonamide could serve as a coordination site for transition metals. The 3-chloropropyl chain offers a reactive handle for further modification, allowing for the synthesis of more complex bidentate or polydentate ligands. These ligands could be tailored to influence the electronic properties and steric environment of a metal catalyst, thereby tuning its activity and selectivity in cross-coupling reactions or other transition metal-catalyzed transformations.

Application in Organic Synthesis Catalysis

As a bifunctional molecule, this compound could be utilized in the development of organocatalysts. The sulfonamide portion can act as a hydrogen bond donor, while the chloropropyl group can be transformed into other functional groups capable of participating in catalytic cycles. For instance, conversion of the chloride to an amine could yield a molecule capable of forming enamines or iminiums, key intermediates in many organocatalytic reactions.

Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemistry. While this compound is not inherently chiral, it could be used as a scaffold for the synthesis of chiral ligands. By reacting the chloropropyl group with a chiral amine or alcohol, a new chiral center can be introduced. Such chiral ligands are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals.

Cyclization Reaction Catalysis

The inherent structure of this compound makes it an interesting candidate for studies involving intramolecular reactions. Under appropriate conditions, the molecule could undergo cyclization to form novel heterocyclic structures. Furthermore, its derivatives could be investigated as catalysts for cyclization reactions, where the cyclopropane (B1198618) and sulfonamide groups help to create a specific three-dimensional environment around a catalytic center, thereby influencing the stereochemical outcome of the reaction.

Contributions to Material Science

The incorporation of specific functional groups into polymers is a key strategy for designing materials with desired properties. The functional groups present in this compound offer potential for its use in polymer chemistry.

Polymer Synthesis Applications

The reactive chloropropyl group of this compound allows it to be incorporated into polymer chains. It could serve as a functional monomer or be grafted onto existing polymer backbones. The presence of the sulfonamide group can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. This could lead to the development of new functional polymers for applications ranging from specialty coatings to membranes. Research into sulfonamide-containing polymers has shown their potential in various applications due to the unique properties conferred by the sulfonamide group.

Development of Coatings and Films

Currently, there is a notable absence of specific research in publicly accessible scientific literature and patent databases detailing the direct application of this compound in the formulation or development of coatings and films. While the individual functional groups within the molecule—a reactive chloropropyl chain, a stable cyclopropane ring, and a sulfonamide group—could theoretically be leveraged for polymerization or as a modifying agent in coating formulations, no concrete examples or studies have been identified. The potential for this compound to act as a monomer or an additive in creating specialized coatings with unique properties remains an unexplored area of materials science.

Design of Functional Organic Materials

Similarly, the role of this compound in the design of functional organic materials is not well-documented in current research. Functional organic materials derive their properties from their specific molecular structure, and while the unique combination of a strained cyclopropane ring and a polar sulfonamide group in this molecule is of interest, its translation into materials with specific electronic, optical, or mechanical properties has not been reported. The potential for this compound to serve as a building block for liquid crystals, organic semiconductors, or other advanced materials is speculative and awaits investigation by the scientific community.

Role as a Versatile Chemical Building Block and Intermediate

Synthesis of Complex Organic Molecules

This compound possesses multiple reactive sites, positioning it as a potentially valuable building block in the synthesis of more complex organic molecules. The primary utility of this compound lies in its bifunctional nature. The chloropropyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups through reactions with amines, alcohols, thiols, and other nucleophiles. This enables the elongation of the carbon chain and the incorporation of the cyclopropanesulfonamide (B116046) moiety into larger molecular frameworks.

While specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not extensively reported, its structural motifs are found in various biologically active compounds. The cyclopropane ring is a key feature in many pharmaceuticals due to its conformational rigidity and metabolic stability. The sulfonamide group is a well-established pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.

One documented application of this compound is as an intermediate in the synthesis of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride. In this synthesis, the chloro group is displaced by an amino group, demonstrating a fundamental transformation that could be applied in the construction of more elaborate molecules.

| Reactant | Reagent(s) | Product | Significance |

| This compound | Aqueous Ammonia, then HCl | N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride | Demonstrates the utility of the chloropropyl group for introducing nitrogen-containing functionalities. |

Methodologies for Organic Synthesis

The specific, named organic synthesis methodologies that feature this compound as a key starting material or reagent are not prominently described in the chemical literature. However, its structure lends itself to several fundamental synthetic strategies.

The presence of the electrophilic 3-chloropropyl group allows it to be a substrate in various alkylation reactions. For instance, it can be used to introduce the cyclopropanesulfonamidopropyl group to a wide range of nucleophilic substrates. This could be particularly useful in the synthesis of libraries of compounds for drug discovery, where the cyclopropanesulfonamide moiety is explored for its potential biological activity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Strategies for Analogues

The development of novel synthetic routes is paramount for accessing a wider array of analogues of N-(3-chloropropyl)cyclopropanesulfonamide, which in turn is crucial for exploring structure-activity relationships. Future research will likely focus on methods that offer greater efficiency, scalability, and molecular diversity.

One promising avenue is the application of modern catalytic systems for the N-alkylation of the parent cyclopropanesulfonamide (B116046). cymitquimica.comcymitquimica.comchemnet.com While traditional methods often rely on stoichiometric amounts of strong bases and alkyl halides, newer approaches utilize transition metal catalysts, such as manganese, to enable the use of alcohols as alkylating agents in "borrowing hydrogen" methodologies. acs.org This not only improves the atom economy of the reaction but also expands the scope of accessible analogues by leveraging the vast commercial availability of diverse alcohols.

Furthermore, the synthesis of analogues with modifications on the cyclopropane (B1198618) ring is an area ripe for exploration. Techniques for the functionalization of strained ring systems, potentially through radical-mediated processes or transition-metal-catalyzed C-H activation, could yield a library of derivatives with varied steric and electronic properties. rsc.org The development of one-pot procedures, where the sulfonyl halide is generated in situ from readily available sulfinate salts and subsequently reacted with the desired amine, also presents a streamlined and efficient strategy for analog synthesis. researchgate.net

| Synthetic Strategy | Key Advantages | Potential for Analogue Diversity |

| Manganese-Catalyzed N-Alkylation | High atom economy, use of readily available alcohols. acs.org | High: diverse alcohol starting materials. |

| C-H Functionalization of Cyclopropane | Direct modification of the core scaffold. | High: installation of various functional groups. |

| In Situ Sulfonyl Halide Generation | One-pot procedure, avoids isolation of reactive intermediates. researchgate.net | Moderate to High: depends on amine and sulfinate salt scope. |

| Nitrogen-Centered Radical Approaches | Novel pathways for sulfonamide installation. rsc.org | High: potential for unique connectivity patterns. |

Advanced Spectroscopic Characterization Techniques and Method Development

Unambiguous structural elucidation is the bedrock of chemical research. For a molecule like this compound, with its distinct structural motifs, advanced spectroscopic techniques are invaluable. Future research will increasingly integrate computational spectroscopy with experimental data to provide a more detailed understanding of its conformational landscape and electronic properties.

Computational tools, particularly those based on density functional theory (DFT), are becoming increasingly powerful in predicting various spectroscopic parameters. tu-braunschweig.de Automated workflows that combine conformational searches with DFT calculations can generate predicted spectra (e.g., NMR, IR, VCD, ECD) that can be directly compared with experimental data, aiding in the assignment of complex spectra and the determination of stereochemistry. schrodinger.comrsc.org This synergy between computation and experiment is particularly useful for analyzing the complex spin systems in the NMR spectra arising from the cyclopropyl (B3062369) and propyl moieties. schrodinger.com

In the realm of mass spectrometry, the presence of a chlorine atom in this compound provides a distinct isotopic signature. chemguide.co.uklibretexts.orglibretexts.org The characteristic M+2 peak, with an intensity approximately one-third of the molecular ion peak, is a clear indicator of the presence of a single chlorine atom. libretexts.orglibretexts.orgpearson.com Advanced mass spectrometry techniques, such as tandem MS/MS, can be employed to study the fragmentation patterns of the molecule, providing further structural insights. researchgate.net The development of new ionization methods that minimize fragmentation could also be beneficial for the analysis of this and related compounds.

| Technique | Application for this compound | Future Development |

| Computational Spectroscopy (DFT) | Prediction of NMR, IR, and other spectra for structural confirmation. tu-braunschweig.deschrodinger.com | Improved accuracy of predictive models, integration with machine learning. rsc.org |

| Vibrational Circular Dichroism (VCD) | Determination of absolute stereochemistry for chiral analogues. rsc.org | Application to more complex and flexible molecules. |

| Mass Spectrometry (Isotope Pattern) | Confirmation of the presence and number of chlorine atoms. chemguide.co.uklibretexts.orglibretexts.org | High-resolution mass spectrometry for precise mass determination. |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways for structural analysis. researchgate.net | Correlation of fragmentation patterns with molecular properties. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models have long been used to correlate the chemical structure of compounds with their biological activity. researchgate.nettiu.edu.iqasm.org By applying ML algorithms to QSAR studies of sulfonamides, it is possible to build more predictive models that can screen virtual libraries of compounds and prioritize candidates for synthesis. nih.gov These models can identify key structural features that are important for a desired activity, guiding the design of more potent and selective analogues. tiu.edu.iq

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity based on chemical structure. researchgate.netnih.gov | Accelerated identification of potent analogues. |

| Property Prediction | Forecast physicochemical properties (solubility, toxicity, etc.). mdpi.comnih.goveurekalert.org | Reduced need for extensive experimental screening. dromicslabs.com |

| Generative Models | Design novel molecules with desired characteristics. nih.gov | Exploration of novel chemical space and discovery of new leads. |

| Virtual Screening | Computationally screen large libraries of virtual compounds. nih.gov | Efficient prioritization of synthetic targets. |

Sustainable Chemistry Approaches in Compound Production and Application

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. ispe.orgmdpi.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methods for its production. techsciresearch.com

A key area of focus is the reduction or elimination of hazardous solvents. pharmaceutical-technology.com This can be achieved through the development of solvent-free reaction conditions or the use of greener solvents, such as water, ethanol, or deep eutectic solvents. tandfonline.comresearchgate.net For example, methods for the synthesis of sulfonamides in aqueous media or under neat conditions have been reported and could be adapted for the production of this compound. tandfonline.com

The use of catalytic methods, as opposed to stoichiometric reagents, is another cornerstone of green chemistry. pfizer.com The development of reusable catalysts, such as the magnetite-immobilized nano-ruthenium catalyst reported for the synthesis of sulfonamides from alcohols, offers a promising approach for a more sustainable production process. acs.org Furthermore, exploring the use of biomass-derived starting materials and reagents can further reduce the environmental footprint of the synthesis. rsc.org

| Green Chemistry Principle | Application in Synthesis | Environmental Benefit |

| Use of Green Solvents | Employing water, ethanol, or deep eutectic solvents. tandfonline.comthieme-connect.comresearchgate.net | Reduced use of volatile organic compounds. |

| Solvent-Free Synthesis | Conducting reactions under neat conditions. researchgate.netresearchgate.net | Elimination of solvent waste. |

| Catalysis | Utilizing reusable catalysts like nano-Ru/Fe3O4. acs.org | Increased reaction efficiency and reduced waste. pharmaceutical-technology.com |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. thieme-connect.com | Minimized generation of byproducts. |

Expanded Applications in Emerging Technologies

While sulfonamides have a long history in medicinal chemistry, their unique properties make them attractive for a range of emerging technologies. The combination of the sulfonamide group with the cyclopropane and chloropropyl moieties in this compound could lead to novel applications.

The inherent reactivity of the chloropropyl group makes it a useful handle for further chemical modification, suggesting that this compound could serve as a versatile building block in the synthesis of more complex molecules. For instance, it could be used in the development of chemical probes to study biological processes or as a component in the synthesis of functional materials.

The cyclopropanesulfonamide moiety itself has been explored in the context of agrochemicals, where it can act as a safener for herbicides. chemicalbook.com Further research could explore the potential of this compound and its derivatives in this area, potentially leading to the development of more selective and effective crop protection agents. Additionally, the unique electronic and hydrogen-bonding properties of the sulfonamide group could be leveraged in the design of new materials with interesting optical or electronic properties.

| Emerging Application Area | Potential Role of this compound | Key Structural Feature |